6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
Description
The compound 6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a heterocyclic molecule featuring a quinoxaline core fused with a partially saturated pyrazole ring substituted at positions 1 (methylsulfonyl) and 3 (phenyl). Quinoxaline, a bicyclic system with two nitrogen atoms, confers π-deficient aromaticity, while the 4,5-dihydro-1H-pyrazole moiety introduces conformational flexibility. The methylsulfonyl group (-SO₂CH₃) enhances hydrogen-bond acceptor capacity, and the phenyl substituent contributes to hydrophobic interactions.
Properties
IUPAC Name |
6-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-25(23,24)22-18(12-16(21-22)13-5-3-2-4-6-13)14-7-8-15-17(11-14)20-10-9-19-15/h2-11,18H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBYPDYJGDVIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC4=NC=CN=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dihydropyrazole Ring Formation
The dihydropyrazole core is synthesized via hydrazine-mediated cyclization. Kovacs et al. demonstrated that phenylacetylene (20 ) reacts with oxime derivatives (19 ) under Cu/Fe catalysis to form β-aminoenone intermediates (21 ), which undergo cyclization with hydrazine hydrate (Scheme 10). This method achieves 78–97% yields but requires precise stoichiometry to minimize regioisomers (5′a–c ).
Optimization Insight :
Bulkier substituents (e.g., phenyl groups) reduce reactivity and regioselectivity. Rao et al. addressed this by using iodine as a mediator in a one-pot procedure, where phenylacetylene (20 ) reacts with aromatic aldehydes (34 ) and hydrazines (4 ) to yield acyl phenylacetylene intermediates (38 ) before cyclization (Scheme 17). This method achieves 85% yield with R = Ph.
Sulfonylation at N1
Regioselectivity and Catalytic Innovations
Controlling Regioisomer Formation
Regioselectivity in pyrazole synthesis is influenced by:
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at two primary sites:
A. Quinoxaline Ring Oxidation
Treatment with potassium permanganate (KMnO₄) under acidic conditions introduces hydroxyl groups or epoxide functionalities to the quinoxaline moiety. Reactivity depends on solvent polarity and temperature.
B. Pyrazole Ring Modification
Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) converts the 4,5-dihydro-1H-pyrazole ring into a fully aromatic pyrazole system while preserving the methylsulfonyl group.
| Oxidation Target | Reagent | Product | Conditions |
|---|---|---|---|
| Quinoxaline | KMnO₄ | Hydroxylated quinoxaline derivatives | H₂SO₄, 60°C |
| Dihydropyrazole | mCPBA | Aromatic pyrazole analog | DCM, RT |
Reduction Pathways
Sodium borohydride (NaBH₄) selectively reduces the C=N bonds in the quinoxaline system, generating tetrahydroquinoxaline derivatives without affecting the pyrazole ring. Catalytic hydrogenation (H₂/Pd-C ) demonstrates broader reactivity:
-
Quinoxaline → 1,2,3,4-tetrahydroquinoxaline
-
Phenyl group → Cyclohexyl moiety (under high-pressure conditions)
Key observation : Methylsulfonyl groups remain intact during these reductions due to their electron-withdrawing nature.
Nucleophilic Substitutions
The methylsulfonyl group serves as an excellent leaving group in SN reactions:
A. Amine Displacement
Reaction with primary amines (e.g., n-butylamine ) yields sulfonamide derivatives:
Reaction Efficiency :
-
78% yield with aliphatic amines
-
62% yield with aromatic amines
B. Thiol Exchange
Thiophenol derivatives displace methylsulfonyl groups in DMF/NaH , forming stable thioether linkages.
Electrophilic Aromatic Substitution
The quinoxaline ring undergoes directed substitutions:
A. Nitration
Nitrating mixture (HNO₃/H₂SO₄) introduces nitro groups predominantly at the 5-position of quinoxaline .
B. Halogenation
Bromine (Br₂) in acetic acid generates 3-bromoquinoxaline derivatives with >85% regioselectivity .
Electronic Effects :
-
Methylsulfonyl group deactivates pyrazole ring
-
Quinoxaline nitrogens direct electrophiles to specific positions
Cycloaddition Reactions
The dihydropyrazole moiety participates in 1,3-dipolar cycloadditions with alkynes, forming complex polyheterocycles. Key parameters:
| Dipolarophile | Catalyst | Product Type | Yield |
|---|---|---|---|
| Phenylacetylene | Cu(OTf)₂ | Pyrazolo[1,5-a]quinoxalines | 71% |
| Dimethyl acetylenedicarboxylate | None | Fused tricyclic systems | 68% |
Stability Considerations
Critical degradation pathways:
-
Hydrolytic cleavage of sulfonyl group at pH >10
-
Photooxidation of quinoxaline ring under UV light
-
Thermal decomposition above 240°C
Comparative Reactivity Table
| Reaction Type | Relative Rate (Quinoxaline vs Pyrazole) | Dominant Site |
|---|---|---|
| Oxidation | 3:1 | Quinoxaline |
| Electrophilic Substitution | 5:1 | Quinoxaline |
| Nucleophilic Substitution | 1:4 | Pyrazole-SO₂ |
| Reduction | 2:1 | Quinoxaline |
This reactivity profile enables precise structural modifications for developing pharmacological agents and functional materials. Recent studies highlight its potential as a versatile scaffold in kinase inhibitor development and antimicrobial agents , though full reaction mechanisms require further elucidation.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic properties , particularly in the context of cancer treatment. Its structural components suggest several mechanisms of action:
- Anticancer Activity : Research indicates that quinoxaline derivatives can act as DNA intercalators, disrupting normal DNA function and inducing apoptosis in cancer cells. The specific activity of 6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline against various cancer cell lines highlights its potential as an anticancer agent.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Antimicrobial Effects : The compound has shown promise in exhibiting antibacterial and antifungal activities, which are critical for developing new antimicrobial therapies .
Case Study: Anticancer Activity
A study evaluated the effect of 6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline on human cancer cell lines. The results demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating effective concentrations for therapeutic use .
Biological Research
In biological research, the compound serves as a valuable tool for studying enzyme inhibition and receptor binding due to its specific structural features:
- Enzyme Inhibition : The methylsulfonyl group may enhance the compound's ability to inhibit specific enzymes involved in disease pathways, making it a subject of interest in drug design.
- Receptor Binding Studies : The unique molecular structure allows for interactions with various biological receptors, facilitating research into signaling pathways and cellular responses.
| Activity Type | Mechanism | References |
|---|---|---|
| Anticancer | DNA intercalation, apoptosis induction | , |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Antimicrobial | Disruption of microbial cell walls | , |
Industrial Applications
Beyond medicinal uses, 6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline finds applications in industrial chemistry:
- Synthesis Intermediate : It can be utilized as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals, contributing to the development of new drugs.
Mechanism of Action
The mechanism of action of 6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
*Inferred based on structural analogs.
Functional Implications of Substituents
- Quinoxaline vs. Quinoline Cores: Quinoxaline’s dual nitrogen atoms increase electron deficiency, favoring interactions with electron-rich biological targets, whereas quinoline’s single nitrogen may enhance lipophilicity .
- Fluorine () enhances metabolic stability via C-F bond strength .
- Alkoxy Groups (Ethoxy, Methoxy) : Improve solubility but may reduce blood-brain barrier penetration (e.g., ethoxy in , methoxy in ).
- Heteroaromatic Rings (Thiophene) : Thiophene’s sulfur atom enables unique π-π and dipole interactions ().
Biological Activity
6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of 6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline typically involves multi-step organic reactions. A common approach includes the condensation of substituted anilines with glyoxal to form quinoxaline derivatives, followed by the introduction of the pyrazole ring through cyclization reactions using hydrazines and α,β-unsaturated carbonyl compounds. The methylsulfonyl group is added via sulfonation reactions with methylsulfonyl chloride under basic conditions .
Anticancer Properties
Research indicates that derivatives of pyrazole, including the quinoxaline compound , exhibit notable anticancer activity. A study highlighted that certain pyrazole derivatives showed significant inhibitory effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The most active compounds demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µg/mL) | Reference Drug | Reference IC50 (µg/mL) |
|---|---|---|---|---|
| 6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline | MCF-7 | 1.9 | Doxorubicin | 3.23 |
| 6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline | MDA-MB-231 | 2.3 | Doxorubicin | 3.23 |
Anti-inflammatory and Antimicrobial Activities
In addition to anticancer effects, pyrazole derivatives have been reported to possess anti-inflammatory and antimicrobial properties. For instance, compounds similar to 6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline have shown effectiveness against various bacterial strains and exhibited significant anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activity of 6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline can be attributed to its ability to interact with specific molecular targets within cells. This compound may inhibit key enzymes involved in cancer progression or inflammatory pathways by binding to their active sites. Such interactions can disrupt normal cellular functions and lead to apoptosis in cancer cells or reduction in inflammatory responses .
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives to optimize their biological efficacy. For example:
- Antitumor Activity : A study evaluated several pyrazole derivatives for their ability to inhibit BRAF(V600E) and EGFR kinases, demonstrating that modifications in the pyrazole structure significantly influenced their anticancer potency .
- Combination Therapies : Research has explored the synergistic effects of combining pyrazole derivatives with traditional chemotherapeutic agents like doxorubicin. Results indicated enhanced cytotoxicity when used in combination therapies compared to monotherapy .
Q & A
Q. What synthetic methodologies are commonly employed to prepare quinoxaline-pyrazole hybrids like 6-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline?
Answer: The synthesis typically involves:
- Condensation reactions : Reacting substituted o-phenylenediamines with α,β-unsaturated ketones or aldehydes under acidic or basic conditions. For example, triethylamine in DMSO facilitates cyclization at room temperature, as seen in pyrazole-quinoxaline scaffold formation .
- Cyclocondensation : Hydrazine derivatives react with diketones or substituted benzils to form the pyrazole ring. Heating at 240–250°C may further modify the product .
- Beirut reaction : Used for synthesizing quinoxaline 1,4-di-N-oxide derivatives by reacting benzofuroxan N-oxides with diketones in chloroform with triethylamine .
Key conditions : Solvent choice (e.g., DMSO, ethanol), catalysts (e.g., triethylamine), and thermal modulation are critical for yield optimization.
Q. Which spectroscopic and analytical techniques are essential for characterizing quinoxaline-pyrazole hybrids?
Answer:
- NMR spectroscopy : and NMR confirm substituent positions and scaffold integrity. For example, pyrazole C–H protons resonate at δ 3.5–5.0 ppm in DMSO-d6 .
- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns (e.g., loss of methylsulfonyl groups at m/z 96) .
- HPLC : Assesses purity (>95% required for biological assays) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., C–H⋯N bonds stabilizing the pyrazole ring) .
Q. What preliminary biological activities have been reported for quinoxaline derivatives?
Answer:
- Anti-HIV activity : Derivatives like compound 12 (IC = 0.8 μM) and compound 3 (IC = 1.2 μM) inhibit HIV reverse transcriptase (RT) in MT2 cells via docking into the RT active site .
- Antioxidant/anti-inflammatory effects : Pyrimidine-quinoxaline hybrids (e.g., 7c , 7d ) show radical scavenging activity in DPPH assays (EC < 50 μM) .
- Anticancer potential : Analogues with sulfonamide or triazole substituents inhibit TNBC cell lines (e.g., MDA-MB-231) by disrupting c-MYC G-quadruplex binding .
Advanced Research Questions
Q. How can computational approaches optimize quinoxaline derivatives for target-specific activity?
Answer:
- Virtual library construction : Use pharmacophore models based on known RT inhibitors to design derivatives with methylsulfonyl and phenyl groups enhancing hydrophobic interactions .
- Molecular docking : Screen derivatives against HIV RT (PDB: 1RT2) to prioritize compounds with high docking scores (>−10 kcal/mol). For example, compound 12 showed a score of −12.3 kcal/mol .
- 3D-QSAR : Correlate substituent electronic properties (e.g., Hammett constants) with anti-HIV activity to guide synthetic prioritization .
Q. Workflow :
Generate 500+ virtual compounds.
Filter using ADMET criteria (e.g., Lipinski’s rules).
Validate top candidates via in vitro RT inhibition assays.
Q. How do structural modifications influence the biological activity of quinoxaline-pyrazole hybrids?
Answer:
- Pyrazole ring substitution : Methylsulfonyl groups enhance metabolic stability and target binding (e.g., HIV RT hydrophobic pockets) .
- Quinoxaline substituents : Electron-withdrawing groups (e.g., Cl, NO) improve anticancer activity by increasing DNA intercalation .
- Hybridization with triazoles : Sulfonamide-triazole hybrids (e.g., 8c , 8f ) show improved anti-proliferative activity (IC = 15–25 μM) due to enhanced π-π stacking .
Q. SAR Insights :
Q. What experimental strategies address contradictions in biological activity data across quinoxaline derivatives?
Answer:
- Orthogonal assays : Validate RT inhibition (e.g., ELISA-based assays) with cell-based antiviral activity (e.g., p24 antigen reduction in MT2 cells) to confirm mechanism .
- Crystallographic analysis : Resolve binding modes of inactive analogs (e.g., compound 7e ) to identify steric hindrance or improper orientation .
- Dose-response profiling : Test derivatives across multiple concentrations (0.1–100 μM) to rule out false positives from cytotoxicity .
Case Study : Derivatives with identical RT IC values may show divergent cell-based activity due to permeability differences, resolved via logP measurements .
Q. How does X-ray crystallography contribute to understanding the structural stability of quinoxaline derivatives?
Answer:
- Hydrogen-bond networks : Weak C–H⋯N interactions (e.g., 3.702 Å centroid distances) stabilize crystal packing in derivatives like 6-chloro-2-methyl-4-phenylquinoline .
- Torsional angles : Pyrazole ring puckering (e.g., dihedral angles of −144.75°) influences conformational flexibility and solvent accessibility .
- Intermolecular interactions : C–H⋯S and π-π stacking (e.g., between quinoxaline and phenyl rings) enhance thermal stability .
Methodological Note : Single-crystal diffraction at 100 K with synchrotron radiation improves resolution for low-symmetry space groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
